molecular formula C7ClF5OS B161442 Pentafluorophenyl chlorothionoformate CAS No. 135192-53-9

Pentafluorophenyl chlorothionoformate

Cat. No.: B161442
CAS No.: 135192-53-9
M. Wt: 262.58 g/mol
InChI Key: DKFQHZNKNWNZCO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pentafluorophenyl Chlorothionoformate interacts with various enzymes and proteins. It has been shown to inhibit the activity of hydroxy group containing enzymes such as tyrosinase, which is involved in the production of melanin . This suggests that this compound can influence the biochemical reactions involving these enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, it has been used as a reagent during the conversion of ribonucleoside to arabinonucleosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl chlorothionoformate can be synthesized through the reaction of pentafluorophenol with thiophosgene in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product in high purity. The general reaction scheme is as follows:

C6F5OH+Cl2CSC6F5OCSCl+HCl\text{C}_6\text{F}_5\text{OH} + \text{Cl}_2\text{CS} \rightarrow \text{C}_6\text{F}_5\text{OCSCl} + \text{HCl} C6​F5​OH+Cl2​CS→C6​F5​OCSCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the safety and efficiency of the process. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl chlorothionoformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Thiocarbamates: Formed from the reaction with amines

    Thiocarbonates: Formed from the reaction with alcohols

Scientific Research Applications

Pentafluorophenyl chlorothionoformate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • Phenyl chlorothionoformate
  • Neopentyl chloroformate
  • Propargyl chloroformate

Uniqueness

Pentafluorophenyl chlorothionoformate is unique due to its high reactivity and the presence of the pentafluorophenyl group, which enhances its electron-withdrawing properties. This makes it a valuable reagent in various chemical transformations and applications .

Properties

IUPAC Name

O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFQHZNKNWNZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410518
Record name Pentafluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135192-53-9
Record name Pentafluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Chlorothionoformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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